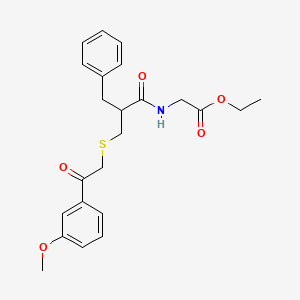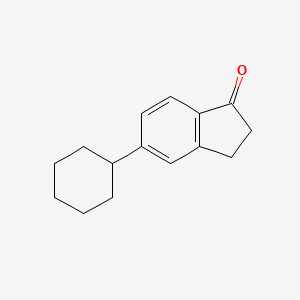
5-Cyclohexyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclohexyl-1-indanone is a chemical compound belonging to the indanone family, characterized by a cyclohexyl group attached to the indanone core. Indanones are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with succinic anhydride, followed by cyclization to form the indanone structure . Another method includes the use of microwaves, high-intensity ultrasound, or a Q-tube™ reactor to facilitate the intramolecular Friedel-Crafts acylation of 3-arylpropionic acids .
Industrial Production Methods
Industrial production of 5-Cyclohexyl-1-indanone typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Cyclohexyl-1-indanone undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of different functional groups at specific positions on the indanone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated indanones, aminoindanones.
Aplicaciones Científicas De Investigación
5-Cyclohexyl-1-indanone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Cyclohexyl-1-indanone involves its interaction with specific molecular targets and pathways. It can inhibit or activate enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or exhibit anticancer activity by inducing apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
1-Indanone: Lacks the cyclohexyl group, but shares the indanone core structure.
5-Hydroxy-1-indanone: Contains a hydroxyl group at the 5-position instead of a cyclohexyl group.
6-Methoxy-1-indanone: Features a methoxy group at the 6-position.
Uniqueness
5-Cyclohexyl-1-indanone is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and biological properties. This structural modification can enhance its stability, reactivity, and potential biological activities compared to other indanone derivatives .
Propiedades
Número CAS |
38240-91-4 |
|---|---|
Fórmula molecular |
C15H18O |
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
5-cyclohexyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H18O/c16-15-9-7-13-10-12(6-8-14(13)15)11-4-2-1-3-5-11/h6,8,10-11H,1-5,7,9H2 |
Clave InChI |
BBJUVHSGARWBMB-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC3=C(C=C2)C(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


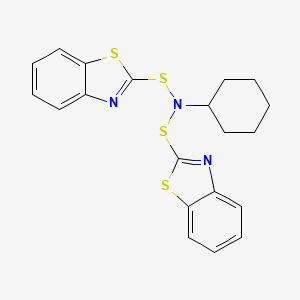
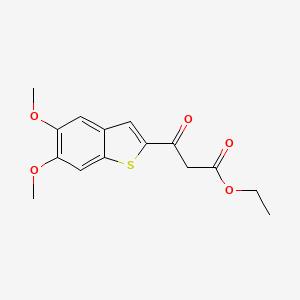
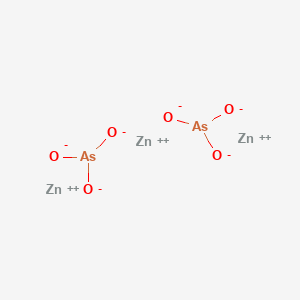
![Benzoic acid, 4-[(1-oxohexyl)oxy]-, 4-heptylphenyl ester](/img/structure/B13824713.png)

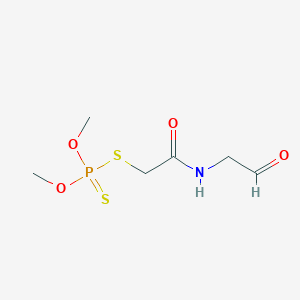
![propan-2-yl 4-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13824732.png)
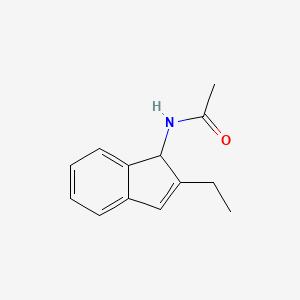
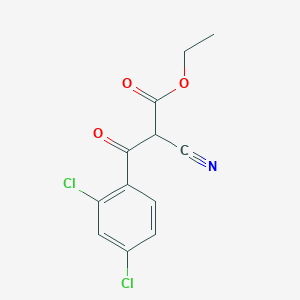
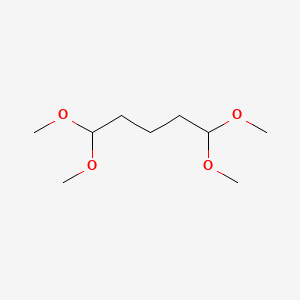

![N-(2-(imidazo[1,5-a]pyridin-3-yl)ethyl)-2-phenoxyacetamide](/img/structure/B13824761.png)

